molecular formula C7H12N2S B2826409 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine CAS No. 89852-42-6

4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2826409
CAS No.: 89852-42-6
M. Wt: 156.25
InChI Key: ZSMPXLJQCKPGFF-UHFFFAOYSA-N
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Description

4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of antimicrobial and anticancer agents.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

If the compound is a drug, this would involve understanding how it interacts with the body to produce its effects .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and other hazards. This information can often be found in Material Safety Data Sheets .

Future Directions

This involves speculating on potential future research directions. This could involve potential applications of the compound, or new reactions it could be used in .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-methylthiazole with isopropylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted thiazoles

Comparison with Similar Compounds

Similar Compounds

    4-methylthiazole: A simpler thiazole derivative with similar chemical properties.

    N-isopropylthiazole: Another thiazole derivative with an isopropyl group attached to the nitrogen atom.

Uniqueness

4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both a methyl group and an isopropyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-methyl-N-propan-2-yl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5(2)8-7-9-6(3)4-10-7/h4-5H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMPXLJQCKPGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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